molecular formula C7H8N2OS B043109 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one CAS No. 113030-24-3

2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one

Cat. No.: B043109
CAS No.: 113030-24-3
M. Wt: 168.22 g/mol
InChI Key: WIYDBHSVURZSJV-UHFFFAOYSA-N
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Description

2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their wide range of biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with α-haloketones in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .

Scientific Research Applications

2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in treating bacterial and fungal infections.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one stands out due to its unique structural features and the presence of both amino and thiazole functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry .

Properties

IUPAC Name

2-amino-5,7-dihydro-4H-1,3-benzothiazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYDBHSVURZSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432170
Record name 2-Amino-4,7-dihydro-1,3-benzothiazol-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113030-24-3
Record name 2-Amino-4,7-dihydro-6(5H)-benzothiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113030-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,7-dihydro-1,3-benzothiazol-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8.8 g of 1,4-cyclohexanedione was dissolved with 40 mL of methanol. Solution was cooled to 10C and 4.2 mL of bromine was dropwise added at this temperature during 15 minutes. The temperature was kept at 10C for one hour and then allowed to rise to 20C. When bromine colour faded, 7.2 g of thiourea was added. The reaction mixture was then diluted with 20 mL of water and heated under reflux for 2 h. White precipitate was removed by filtration and filtrate was concentrated in vacuo and cooled. The crystals of product (6) were filtered off and washed with a cold water.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
10C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
10C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
20C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
7.2 g
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

21.9 g of the dimethoxy compound from example 2 was suspended in 205 ml of water and heated to 45° C. for dissolution. Then 7.3 ml of concentrated HCl was added and the solution was stirred at 60° C. for 30 minutes. Reaction mixture was cooled to ambient temperature and neutralised with 40% aqueous NaOH. Precipitated solid was filtered off, washed with water and dried to yield 10.9 g of the title product. For analytical purposes, the sample of the product was recrystalized from hot isopropanol.
Name
dimethoxy
Quantity
21.9 g
Type
reactant
Reaction Step One
Name
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
205 mL
Type
solvent
Reaction Step Four

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